molecular formula C18H14ClN3O4 B2803710 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-28-4

4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2803710
CAS RN: 898435-28-4
M. Wt: 371.78
InChI Key: LZRPRDSLDJVSSD-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a benzamide group, a nitro group, a chloro group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. These groups could potentially confer a variety of chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl ring, the introduction of the nitro and chloro groups, and the coupling with benzamide .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in the molecule. The presence of the nitro group and the benzamide group could potentially result in interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could potentially make the benzene ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of polar groups like the nitro group and the amide group could potentially increase the solubility of the compound in polar solvents .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include in vitro and in vivo studies to determine its biological activity .

properties

IUPAC Name

4-chloro-3-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c19-14-3-1-12(9-15(14)22(25)26)18(24)20-13-7-10-2-4-16(23)21-6-5-11(8-13)17(10)21/h1,3,7-9H,2,4-6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPRDSLDJVSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

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